Methyl 2-[(2-benzylsulfonyl-5-chloropyrimidine-4-carbonyl)amino]benzoate
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Overview
Description
METHYL 2-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chlorinated phenyl group, and a sulfonylated pyrimidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Sulfonylation: The phenylmethanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Amidation: The amide bond is formed by reacting the sulfonylated pyrimidine with an appropriate amine.
Esterification: Finally, the benzoate ester is formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group or the sulfonylated pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
METHYL 2-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-(5-CHLORO-2-METHYLPYRIMIDINE-4-AMIDO)BENZOATE
- METHYL 2-(5-CHLORO-2-ETHYLPYRIMIDINE-4-AMIDO)BENZOATE
- METHYL 2-(5-CHLORO-2-PHENYLPYRIMIDINE-4-AMIDO)BENZOATE
Uniqueness
METHYL 2-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C20H16ClN3O5S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
methyl 2-[(2-benzylsulfonyl-5-chloropyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H16ClN3O5S/c1-29-19(26)14-9-5-6-10-16(14)23-18(25)17-15(21)11-22-20(24-17)30(27,28)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,25) |
InChI Key |
PROVYLNXVQCEOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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